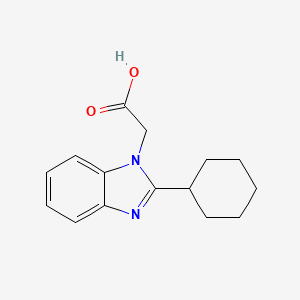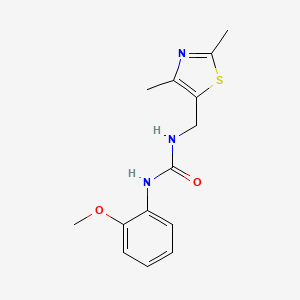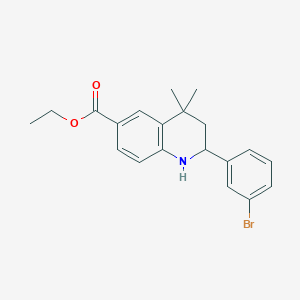![molecular formula C22H21N5O5 B2981906 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1052603-96-9](/img/structure/B2981906.png)
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity of Benzotriazole Derivatives
Compounds with benzotriazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Specific derivatives demonstrated potent efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, showing lower neurotoxicity and higher protective indexes compared to standard drugs, indicating potential applications in treating epilepsy and seizure disorders (Liu, Zhang, Jin, & Quan, 2016).
Antimicrobial and Antifungal Activities
A study synthesized and characterized a library of compounds for their in vitro antibacterial, antifungal, and antimycobacterial activities. Some compounds showed better activity than standard drugs like ciprofloxacin and pyrazinamide, indicating their potential as new antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).
Anticancer Evaluation of Thiazolidinones
Novel 4-thiazolidinones containing benzothiazole moiety were synthesized and evaluated for their anticancer activity. Some compounds showed significant activity against various cancer cell lines, highlighting the importance of structural modification in developing new anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Synthesis and Evaluation of Inotropic Agents
Research on synthesizing new compounds for evaluating positive inotropic activities identified several candidates showing favorable activity compared to the standard drug Milrinone. This suggests potential applications in treating heart conditions by improving heart muscle contractility (Li, Cui, Liu, Hong, Quan, & Piao, 2008).
Insecticidal Properties of Heterocyclic Compounds
A study explored the synthesis of new heterocycles incorporating a thiadiazole moiety for their insecticidal potential against the cotton leafworm. This work demonstrates the agricultural applications of such compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Eigenschaften
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-13-2-4-14(5-3-13)11-23-18(28)12-26-20-19(24-25-26)21(29)27(22(20)30)15-6-7-16-17(10-15)32-9-8-31-16/h2-7,10,19-20H,8-9,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURJDVPKTUYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3C(C(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2981829.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2981830.png)
![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2981831.png)

![N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B2981834.png)

![Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride](/img/structure/B2981837.png)
![2-(2,4-dichlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2981839.png)




